What are the physical and chemical properties of 5,6-Dibromoacenaphthylene?
What are the physical and chemical properties of 5,6-Dibromoacenaphthylene?
An In-depth Technical Guide to the Physical and Chemical Properties of 5,6-Dibromoacenaphthylene
Abstract
5,6-Dibromoacenaphthylene is a halogenated polycyclic aromatic hydrocarbon (PAH) featuring a naphthalene core fused with a five-membered ring containing a reactive double bond. This unique structural combination imparts a dual reactivity profile, making it a potentially valuable, albeit under-documented, building block for advanced materials science and organic synthesis. Its structure allows for both addition reactions at the strained C1-C2 double bond and cross-coupling reactions at the C5 and C6 aryl-bromide positions. This guide provides a comprehensive analysis of the known and predicted physicochemical properties of 5,6-Dibromoacenaphthylene, offering insights into its synthesis, reactivity, and spectroscopic characterization. Due to the limited availability of direct experimental data for this specific isomer, this document synthesizes information from analogous compounds and established chemical principles to provide a robust technical overview for researchers, chemists, and drug development professionals.
Molecular Structure and Identifiers
5,6-Dibromoacenaphthylene is characterized by an acenaphthylene framework with two bromine atoms substituted at the C5 and C6 positions of the naphthalene core. The central five-membered ring contains a strained double bond, which is a key locus of reactivity.
Caption: Molecular structure of 5,6-Dibromoacenaphthylene.
| Identifier | Value |
| Molecular Formula | C₁₂H₆Br₂ |
| Molecular Weight | 309.99 g/mol |
| Canonical SMILES | C1=CC2=C3C(=C(C=C1)Br)C(=C4C3=CC=C2)Br |
| InChI Key | Predicted: ZJCDWWUGMXEFEF-UHFFFAOYSA-N |
| CAS Number | Not explicitly available in public databases. |
Note: The saturated analogue, 5,6-Dibromo-1,2-dihydroacenaphthylene (5,6-dibromoacenaphthene), is often conflated with this compound and has the CAS Number 19190-91-1.[1][2] Researchers should verify the identity of any commercial samples.
Physical Properties
Direct experimental data for 5,6-Dibromoacenaphthylene is scarce. The properties below are a combination of available data and estimations based on its dihydro-analogue. The conjugated π-system in acenaphthylene typically results in a colored solid, consistent with observations.
| Property | Value/Description | Source/Basis |
| Appearance | Orange solid | [ChemicalBook Data] |
| Solubility | Soluble in Dichloromethane, Hexanes. | [ChemicalBook Data] |
| Melting Point | Data not available. | - |
| Boiling Point | Data not available. (For comparison, the dihydro-analogue, 5,6-dibromo-1,2-dihydroacenaphthylene, has a boiling point of 383 °C at 760 mmHg).[3] |
Chemical Properties & Reactivity
The chemical nature of 5,6-Dibromoacenaphthylene is defined by two key reactive domains: the alkene-like C1-C2 double bond and the two aryl-bromide moieties at C5 and C6.
Synthesis
A definitive, optimized synthesis for 5,6-Dibromoacenaphthylene is not published, but a logical and feasible pathway proceeds in two steps from the readily available starting material, acenaphthene. This pathway is analogous to syntheses reported for other acenaphthylene derivatives.[4][5]
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Dibromination of Acenaphthene : Electrophilic bromination of acenaphthene preferentially occurs on the electron-rich aromatic ring to yield 5,6-dibromo-1,2-dihydroacenaphthylene (5,6-dibromoacenaphthene).
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Dehydrogenation : The resulting dibromoacenaphthene is then subjected to dehydrogenation to introduce the C1-C2 double bond. Reagents commonly used for this transformation on acenaphthene systems include 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) or chloranil in a high-boiling inert solvent like toluene or xylene.[6]
Caption: Proposed two-step synthesis of 5,6-Dibromoacenaphthylene.
Reactivity Profile
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Reactions at the C1=C2 Double Bond : The five-membered ring's double bond is highly susceptible to electrophilic attack and other addition reactions.[7] This reactivity is a defining feature of the acenaphthylene scaffold.[8]
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Electrophilic Addition : Reacts readily with halogens (e.g., Br₂) and hydrogen halides (HX).
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Reduction : Can be hydrogenated to the corresponding 5,6-dibromo-1,2-dihydroacenaphthylene using catalysts like Palladium on carbon (Pd/C).[7]
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Oxidation/Ozonolysis : The double bond is susceptible to cleavage by strong oxidizing agents like ozone.[8]
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Cycloaddition : Can participate in cycloaddition reactions.
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-
Reactions at the C5-Br and C6-Br Bonds : The two bromine atoms behave as typical aryl bromides, opening pathways for the construction of more complex molecular architectures.
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Cross-Coupling Reactions : The C-Br bonds are suitable for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Sonogashira) to introduce new carbon-carbon or carbon-heteroatom bonds. However, it has been noted that Suzuki coupling with the saturated analogue, 5,6-dibromoacenaphthene, can be challenging and lead to complex mixtures.[9] Careful optimization of reaction conditions (catalyst, ligand, base, and solvent) is critical for achieving high yields.
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Lithiation : The bromine atoms can be exchanged with lithium using organolithium reagents (e.g., n-BuLi) to form a dilithiated intermediate, which can then be quenched with various electrophiles.[10]
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Spectroscopic Profile (Predicted)
No experimental spectra for 5,6-Dibromoacenaphthylene are readily available. The following data are predicted based on the structure and known spectroscopic principles for similar compounds.[4][11][12]
| Technique | Predicted Features |
| ¹H NMR | ~7.0-7.2 ppm (s, 2H) : Vinylic protons (H1, H2) on the C1=C2 double bond. Expected to be a singlet due to magnetic equivalence. ~7.7-8.0 ppm (m, 4H) : Aromatic protons (H3, H4, H7, H8) on the naphthalene core. The substitution pattern should give rise to a complex but symmetrical multiplet. |
| ¹³C NMR | ~120-140 ppm : Approximately 10 distinct signals are expected in the aromatic/vinylic region. The two carbons bearing bromine atoms (C5, C6) will be shifted to a higher field (~120-125 ppm) compared to their unsubstituted counterparts. The vinylic carbons (C1, C2) and the quaternary bridgehead carbons will also be observable. |
| IR Spectroscopy | ~3100-3000 cm⁻¹ : C-H stretching (aromatic and vinylic). ~1640-1600 cm⁻¹ : C=C stretching (aromatic rings). ~1620-1580 cm⁻¹ : C=C stretching (vinylic C1=C2 bond). ~1100-1000 cm⁻¹ : C-Br stretching. ~900-700 cm⁻¹ : C-H out-of-plane bending. |
| Mass Spectrometry (EI) | Molecular Ion (M⁺) : A characteristic isotopic cluster for a molecule containing two bromine atoms. Peaks will appear at m/z 308 (M⁺) , 310 (M+2)⁺ , and 312 (M+4)⁺ with a relative intensity ratio of approximately 1:2:1 . |
Experimental Protocols
The following protocols are generalized methodologies based on established procedures for analogous compounds and serve as a starting point for laboratory work.
Protocol: Synthesis of 5,6-Dibromoacenaphthylene
Caption: Experimental workflow for the synthesis of 5,6-Dibromoacenaphthylene.
Procedure Details:
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Bromination : In a round-bottom flask equipped with a reflux condenser, dissolve acenaphthene (1.0 eq) in a suitable solvent such as carbon tetrachloride (CCl₄). Add N-Bromosuccinimide (NBS, 2.1 eq) and a catalytic amount of a radical initiator (e.g., benzoyl peroxide or AIBN). Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).
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Workup & Purification 1 : Once the starting material is consumed, cool the reaction mixture to room temperature. Filter the solid succinimide byproduct. Wash the filtrate with an aqueous solution of sodium thiosulfate to quench any remaining bromine, followed by water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude solid by recrystallization (e.g., from ethanol) or column chromatography to obtain pure 5,6-dibromo-1,2-dihydroacenaphthylene.
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Dehydrogenation : Dissolve the purified 5,6-dibromo-1,2-dihydroacenaphthylene (1.0 eq) in a high-boiling solvent such as toluene or xylene. Add 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ, ~1.1 eq) and heat the mixture to reflux. Monitor the reaction by TLC until the starting material is consumed.
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Workup & Purification 2 : Cool the reaction mixture. The hydroquinone byproduct of DDQ will precipitate and can be removed by filtration. Wash the filtrate with 1M NaOH solution, water, and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate. The final product, 5,6-Dibromoacenaphthylene, can be purified by column chromatography on silica gel.
Protocol: Characterization by NMR Spectroscopy
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Sample Preparation : Accurately weigh 5-10 mg of purified 5,6-Dibromoacenaphthylene and dissolve it in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.
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¹H NMR Acquisition : Acquire a proton NMR spectrum on a spectrometer (e.g., 400 or 500 MHz). Set an appropriate spectral width and acquisition time. Use the residual solvent peak as a reference (CDCl₃: δ 7.26 ppm; DMSO-d₆: δ 2.50 ppm).
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¹³C NMR Acquisition : Acquire a carbon-13 NMR spectrum. Due to the longer relaxation times of quaternary carbons, ensure a sufficient relaxation delay is used to obtain quantitative data for all carbon signals. Use the solvent peak as a reference (CDCl₃: δ 77.16 ppm; DMSO-d₆: δ 39.52 ppm).
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Data Processing : Process the raw data (FID) by applying a Fourier transform. Phase the resulting spectrum and perform baseline correction. Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons for each signal.
Conclusion
5,6-Dibromoacenaphthylene represents a compelling synthetic target with significant potential in materials chemistry. Its dual functionality allows for orthogonal chemical modifications, enabling the construction of complex, conjugated systems. While direct experimental data remains limited, this guide provides a robust framework based on the established chemistry of the acenaphthylene core and its derivatives. The proposed synthetic routes, predicted reactivity, and spectroscopic profiles offer a solid foundation for researchers to explore the applications of this versatile molecule. Further experimental investigation is necessary to fully elucidate its properties and unlock its potential as a valuable synthon.
References
-
American Elements. (n.d.). 5,6-Dibromo-1,2-dihydroacenaphthylene. Retrieved March 7, 2026, from [Link]
-
LookChem. (n.d.). 5,6-Dibromoacenaphthylene-1,2-dione. Retrieved March 7, 2026, from [Link]
-
Chemsrc. (2025). Acenaphthylene, 5,6-dibromo-1,2-dihydro. Retrieved March 7, 2026, from [Link]
-
ResearchGate. (2025). Kinetics and products of the gas-phase reactions of acenaphthylene with hydroxyl radicals, nitrate radicals and ozone. Retrieved March 7, 2026, from [Link]
-
Royal Society of Chemistry. (2019). Supplementary Information. Retrieved March 7, 2026, from [Link]
-
RSC Publishing. (n.d.). Acenaphthylene-Based Chromophores for Dye-Sensitized Solar Cells: Synthesis, Spectroscopic Properties, and Theoretical Calculations. Retrieved March 7, 2026, from [Link]
-
Prieto, A., Paetz, C., Schneider, B., & Otálvaro, F. (2024). Synthesis of 5-phenyl-1,8-naphthalic anhydrides: An exercise in acenaphthene chemistry. Pure and Applied Chemistry, 96(1), 1-8. Available at: [Link]
-
Malta, G., Lima, J. C., Parola, A. J., & Branco, P. S. (2021). Acenaphthylene-Based Chromophores for Dye-Sensitized Solar Cells: Synthesis, Spectroscopic Properties, and Theoretical Calculations. ACS Omega, 6(10), 6985–6995. Available at: [Link]
-
Al-Juboori, F. A. B. (2009). Synthesis and Reactions of Acenaphthenequinones-Part-2. The Reactions of Acenaphthenequinone and its Derivatives. Porta-academica, 8(2), 221-256. Available at: [Link]
-
Ryabukhin, D. S., et al. (2024). Substitution reactions in the acenaphthene analog of quino[7,8-h]quinoline and an unusual synthesis of the corresponding acenaphthylenes by tele-elimination. Beilstein Journal of Organic Chemistry, 20, 239-249. Available at: [Link]
-
Starkey, L. S. (n.d.). 1H NMR Chemical Shifts. California State Polytechnic University, Pomona. Retrieved March 7, 2026, from [Link]
-
Shanshal, M., & Ali, H. H. (2009). A Study of the Thermal C-C and C-H Bond Cleavage in the Aromatic Molecules: Acenaphthene and Acenaphthylene. Jordan Journal of Chemistry, 4(2), 135-146. Available at: [Link]
-
Shanshal, M. A., & Yacoob, Q. A. (2020). C-C and C-H bond cleavage reactions in acenaphthylene aromatic molecule, an ab-initio density functional theory study. ResearchGate. Available at: [Link]
-
Dood, A. J., Fisher, P. A., et al. (2018). Synthesis of 5,6-Diaminoacenaphthylene by Reduction of Sterically Crowded Nitro Groups with Sodium Dithionite. SynOpen, 2(4), 312-315. Available at: [Link]
-
Michigan State University Department of Chemistry. (n.d.). Proton NMR Table. Retrieved March 7, 2026, from [Link]
Sources
- 1. americanelements.com [americanelements.com]
- 2. 5,6-Dibromo-1,2-dihydroacenaphthylene | 19190-91-1 [sigmaaldrich.com]
- 3. Acenaphthylene, 5,6-dibromo-1,2-dihydro | CAS#:19190-91-1 | Chemsrc [chemsrc.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. "Synthesis of 5,6-Diaminoacenaphthylene by Reduction of Sterically Crow" by Amber J. Dood, Patrick A. Fisher et al. [digitalcommons.hope.edu]
- 6. Substitution reactions in the acenaphthene analog of quino[7,8-h]quinoline and an unusual synthesis of the corresponding acenaphthylenes by tele-elimination - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. pure.mpg.de [pure.mpg.de]
- 10. Synthesis and Reactions of Acenaphthenequinones-Part-2. The Reactions of Acenaphthenequinones - PMC [pmc.ncbi.nlm.nih.gov]
- 11. exact-sciences.m.tau.ac.il [exact-sciences.m.tau.ac.il]
- 12. Proton NMR Table [www2.chemistry.msu.edu]
